molecular formula C23H30N4O B2592284 1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1170399-20-8

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No.: B2592284
CAS No.: 1170399-20-8
M. Wt: 378.52
InChI Key: FHASIBSSWGJSNZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H30N4O and its molecular weight is 378.52. The purity is usually 95%.
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Scientific Research Applications

Association and Complexation Studies

Association of N-Substituted Ureas with Hydrogen Bonding Counterparts : Research on N-(pyridin-2-yl),N'-substituted ureas has explored their association with 2-amino-1,8-naphthyridines and benzoates, which act as representatives of double and triple hydrogen bonding counterparts. This study highlighted the classical substituent effect on association and the role of intramolecular hydrogen bonds in complex formation, employing quantum chemical calculations and X-ray diffraction for structural confirmation (Ośmiałowski et al., 2013).

Inhibition and Enzymatic Activity

Novel Urea Derivatives as Acetylcholinesterase Inhibitors : A series of 1-ar(o)yl-3-2-(1-benzyl-4-piperidinyl)ethylurea derivatives was synthesized and evaluated for their potential as antiacetylcholinesterase agents. These derivatives showed potent inhibitory activity, suggesting their significance in antidementia drug development (Vidaluc et al., 1994).

Corrosion Inhibition

Mannich Bases Derived from Ureas as Corrosion Inhibitors : Mannich bases, such as 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, have been studied for their effectiveness in inhibiting the corrosion of mild steel surfaces in hydrochloric acid solutions. These studies involve a combination of weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the inhibitors' efficiency and their adsorption behavior on metal surfaces (Jeeva et al., 2015).

Synthesis and Characterization

Flexible Urea Derivatives for Biochemical Evaluation : The synthesis of flexible urea derivatives and their assessment for antiacetylcholinesterase activity demonstrate the compound's potential in medical chemistry. By optimizing the spacer length and substituents, researchers aim to enhance the interaction between pharmacophoric units and the enzyme's hydrophobic binding sites, suggesting a strategic approach to drug design (Vidaluc et al., 1995).

Properties

IUPAC Name

1-benzyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O/c1-26-14-11-20-15-19(9-10-21(20)26)22(27-12-5-6-13-27)17-25-23(28)24-16-18-7-3-2-4-8-18/h2-4,7-10,15,22H,5-6,11-14,16-17H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHASIBSSWGJSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.